molecular formula C13H11N3S B14736587 1,4-Benzenediamine, N-2-benzothiazolyl- CAS No. 5677-17-8

1,4-Benzenediamine, N-2-benzothiazolyl-

Cat. No.: B14736587
CAS No.: 5677-17-8
M. Wt: 241.31 g/mol
InChI Key: JSUWBBQTCBPTNM-UHFFFAOYSA-N
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Description

1,4-Benzenediamine, N-2-benzothiazolyl- is a compound that combines the structural elements of 1,4-benzenediamine and benzothiazole. This compound is known for its significant biological and pharmaceutical activities, making it a valuable subject of study in various scientific fields .

Preparation Methods

The synthesis of 1,4-Benzenediamine, N-2-benzothiazolyl- typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization. Industrial production methods often utilize thioamide or carbon dioxide as raw materials, promoting green chemistry principles .

Chemical Reactions Analysis

1,4-Benzenediamine, N-2-benzothiazolyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1,4-Benzenediamine, N-2-benzothiazolyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Benzenediamine, N-2-benzothiazolyl- involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase, disrupting essential biological processes in microorganisms. This inhibition leads to the compound’s antibacterial and antifungal effects .

Comparison with Similar Compounds

1,4-Benzenediamine, N-2-benzothiazolyl- can be compared with other benzothiazole derivatives, such as:

  • 2-Aminobenzothiazole
  • 6-Nitrobenzothiazole
  • 2-Mercaptobenzothiazole

These compounds share similar structural features but differ in their specific biological activities and applications. The uniqueness of 1,4-Benzenediamine, N-2-benzothiazolyl- lies in its combination of 1,4-benzenediamine and benzothiazole, which enhances its biological activity and makes it a versatile compound for various applications .

Properties

CAS No.

5677-17-8

Molecular Formula

C13H11N3S

Molecular Weight

241.31 g/mol

IUPAC Name

4-N-(1,3-benzothiazol-2-yl)benzene-1,4-diamine

InChI

InChI=1S/C13H11N3S/c14-9-5-7-10(8-6-9)15-13-16-11-3-1-2-4-12(11)17-13/h1-8H,14H2,(H,15,16)

InChI Key

JSUWBBQTCBPTNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC3=CC=C(C=C3)N

Origin of Product

United States

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